3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide
Description
3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a tert-butyl group at the sulfonamide nitrogen and an aminoethyl moiety at the 3-position of the aromatic ring.
Properties
CAS No. |
918810-68-1 |
|---|---|
Molecular Formula |
C12H20N2O2S |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
3-(1-aminoethyl)-N-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-9(13)10-6-5-7-11(8-10)17(15,16)14-12(2,3)4/h5-9,14H,13H2,1-4H3 |
InChI Key |
UPHJFVQWZMILAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)NC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide
General Synthetic Strategy
The synthesis of This compound generally involves two key transformations:
- N-tert-butylation of benzenesulfonamide to obtain N-tert-butylbenzenesulfonamide.
- Introduction of the 1-aminoethyl substituent on the benzene ring, typically at the meta position relative to the sulfonamide group.
These steps can be executed sequentially or via intermediates depending on the synthetic route chosen.
Synthesis of N-tert-butylbenzenesulfonamide
A robust industrially viable method for preparing N-tert-butylbenzenesulfonamide has been reported in patent CN107459471B (2017). The process involves the reaction of benzenesulfonamide with tert-butyl-containing reagents such as tert-butyl acrylate , tert-butyl propionate , or tert-butanol in the presence of catalysts like hafnium tetrachloride (HfCl4) or zirconium tetrachloride (ZrCl4) . The reaction is conducted in solvents such as N-methylpyrrolidone under reflux conditions at approximately 150 °C.
Key features of this method:
| Parameter | Details |
|---|---|
| Raw material | Benzenesulfonamide |
| Alkylating agent | tert-Butyl acrylate/propionate/tert-butanol |
| Catalyst | Hafnium tetrachloride (preferred), Zirconium tetrachloride |
| Catalyst loading | 1–10% w/w of benzenesulfonamide (optimal 3%) |
| Solvent | N-methylpyrrolidone (preferred) |
| Temperature | 150 °C (reflux) |
| Reaction monitoring | High-performance liquid chromatography (HPLC) at 254 nm |
| Yield | >95.5% |
| Purity | >98% (HPLC) |
Example procedure: 31.81 mmol benzenesulfonamide, 47.72 mmol tert-butanol, and 0.9543 mmol hafnium tetrachloride are refluxed in 30 mL N-methylpyrrolidone at 150 °C until benzenesulfonamide is consumed (monitored by HPLC). After cooling and filtration, the product is isolated by vacuum desolventization, yielding N-tert-butylbenzenesulfonamide with 97.5% yield and 98.8% purity.
Introduction of the 1-Aminoethyl Group
The aminoethyl substituent at the 3-position of the benzene ring can be introduced via various synthetic routes. A common approach involves:
- Starting from 3-nitrobenzenesulfonamide or 3-halobenzenesulfonamide derivatives.
- Performing reductive amination or nucleophilic substitution to install the aminoethyl side chain.
- Reduction of nitro groups to amino groups if necessary.
Alternatively, N-(2-aminoethyl)benzenesulfonamide derivatives can be synthesized by reacting benzenesulfonyl chloride with 2-aminoethylamine or its protected derivatives.
A representative synthetic example from the literature involves the use of 4-(2-aminoethyl)-sulfonamides as intermediates, which are prepared by prior methods and subsequently subjected to reductive amination with aldehydes to yield aminoethyl-substituted sulfonamides.
Combined Synthesis of this compound
The final target compound can be synthesized by combining the above steps:
- Synthesize N-tert-butylbenzenesulfonamide via the catalytic alkylation method described in section 2.2.
- Functionalize the aromatic ring at the 3-position with a 1-aminoethyl substituent using reductive amination or nucleophilic substitution routes starting from suitable precursors (e.g., 3-halobenzenesulfonamide derivatives).
- Purify and characterize the final compound by standard methods such as NMR, MS, and HPLC.
Analytical Data and Optimization
Reaction Optimization for N-tert-butylation
| Entry | Catalyst (wt%) | Solvent | Temp (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 1% HfCl4 | N-methylpyrrolidone | 150 | 90.2 | 97.5 | Lower catalyst loading |
| 2 | 3% HfCl4 | N-methylpyrrolidone | 150 | 97.5 | 98.8 | Optimal catalyst amount |
| 3 | 10% ZrCl4 | N-methylpyrrolidone | 150 | 92.0 | 97.0 | Alternative catalyst |
| 4 | 3% HfCl4 | Toluene | 150 | 85.0 | 95.0 | Less effective solvent |
Characterization
- NMR (1H and 13C) data confirm the presence of the tert-butyl group (singlet near 1.29 ppm for 9H) and aromatic protons.
- Mass spectrometry (MS) shows molecular ion peaks consistent with the expected molecular weight (e.g., m/z 213.08 for N-tert-butylbenzenesulfonamide).
- HPLC is used for purity assessment and reaction monitoring.
Alternative Synthetic Routes and Catalytic Systems
Other literature sources discuss the use of diazotisation and cyclisation reactions involving 2-aminobenzenesulfonamides and polymer-supported nitrite reagents to access sulfonamide derivatives, although these are more relevant to benzannulated triazoles and related heterocycles rather than the direct preparation of this compound.
Palladium-catalyzed carbonylative annulation and other advanced catalytic methods have been explored for related sulfonamide derivatives but tend to be more complex and less suitable for industrial scale preparation of the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, affecting their function and leading to various physiological effects .
Comparison with Similar Compounds
3-Amino-N-tert-butylbenzenesulfonamide (CAS 608523-94-0)
- Structural Differences: Lacks the aminoethyl group at the 3-position, instead featuring a single amino substituent directly on the benzene ring.
- Lower molecular weight (252.31 g/mol vs. 280.38 g/mol for the aminoethyl analog) may improve solubility in polar solvents.
- Applications : Used as a pharmaceutical intermediate, particularly in amine and sulfonamide-based drug development .
- Similarity Score : 0.83 (based on structural alignment algorithms) .
3-Amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide (Compound 43)
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Structural Differences: Features dual azide groups instead of aminoethyl or tert-butyl substituents.
- Synthesis : Produced via azide substitution of tosyl groups, yielding a reactive intermediate for click chemistry applications.
- Applications : Primarily used in polymer chemistry and bioconjugation due to its azide functionality .
Data Table: Key Comparative Properties
Research Findings and Mechanistic Insights
- Aminoethyl vs. Cyclohexylamino Groups: The aminoethyl group in this compound balances hydrophilicity and steric bulk, making it more versatile in drug design than the highly hydrophobic cyclohexylamino derivative (Compound 43) .
- Azide Reactivity : Azide-containing analogs (e.g., ) exhibit rapid reaction kinetics in click chemistry but lack the stability required for therapeutic applications .
- Tert-butyl Role : The tert-butyl group universally enhances metabolic stability across all compared compounds, as evidenced by their use in long-acting pharmaceutical intermediates .
Biological Activity
3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 250.35 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on carbonic anhydrases (CAs), particularly carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. Inhibition of CA IX can lead to reduced tumor proliferation and increased apoptosis in cancer cells.
Enzyme Inhibition Studies
A study highlighted the synthesis of various benzenesulfonamides, including analogs of this compound, demonstrating their ability to inhibit CA IX with IC values ranging from 10.93 to 25.06 nM, showcasing a remarkable selectivity over CA II (IC values between 1.55–3.92 μM) . The compound's selectivity suggests potential for targeted cancer therapies.
Antitumor Activity
In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in human breast cancer cell lines such as MDA-MB-231. The percentage of annexin V-FITC-positive apoptotic cells increased significantly, indicating a robust apoptotic response when treated with these compounds .
| Compound | Cell Line | Apoptosis Induction (%) | IC (nM) |
|---|---|---|---|
| 4e | MDA-MB-231 | 22.04 | 10.93 |
| Control | MDA-MB-231 | 0.18 | - |
Antibacterial Activity
The antibacterial properties of sulfonamides have been well-documented, with studies indicating that inhibition of CAs can interfere with bacterial growth, making these compounds potential candidates for treating bacterial infections .
Safety and Toxicity Profiles
While the biological activities are promising, safety profiles must also be considered. The compound is classified as harmful if swallowed and can cause skin irritation . It is crucial to evaluate these safety aspects in further clinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
